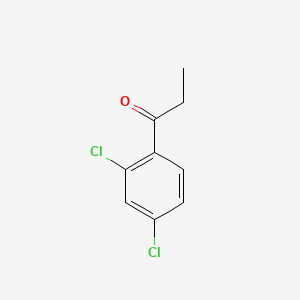

2',4'-Dichloropropiophenone

Description

The exact mass of the compound 2',4'-Dichloropropiophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2',4'-Dichloropropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',4'-Dichloropropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMTWRZQBRHOPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191321 | |

| Record name | 2',4'-Dichloropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37885-41-9 | |

| Record name | 1-(2,4-Dichlorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37885-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',4'-Dichloropropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037885419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4'-Dichloropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-dichloropropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',4'-DICHLOROPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQX59H9QPV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2',4'-Dichloropropiophenone CAS number and chemical properties

This guide provides a comprehensive technical overview of 2',4'-Dichloropropiophenone, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, applications, and safety protocols, offering field-proven insights and methodologies.

Core Chemical Identity and Properties

2',4'-Dichloropropiophenone, with the CAS number 37885-41-9 , is a halogenated aromatic ketone.[1][2][3] Its structure, characterized by a propiophenone backbone with two chlorine substituents on the phenyl ring at the 2' and 4' positions, is fundamental to its reactivity and utility in organic synthesis.

Physicochemical Data Summary

A compilation of essential physicochemical properties is presented below, providing a foundational understanding of this compound for experimental design.

| Property | Value | Source |

| CAS Number | 37885-41-9 | [NIST[1], PubChem[3]] |

| Molecular Formula | C₉H₈Cl₂O | [NIST[1], PubChem[3]] |

| Molecular Weight | 203.07 g/mol | [PubChem[3], ChemicalBook[4]] |

| IUPAC Name | 1-(2,4-dichlorophenyl)propan-1-one | [PubChem[3]] |

| Appearance | White to light yellow powder or lump | [TCI[2]] |

| Density | 1.287 g/cm³ | [ChemWhat[5]] |

| Flash Point | >110°C | [ChemWhat[5]] |

| Water Solubility | Slightly soluble in water | [ChemWhat[5]] |

Spectral Information

Spectroscopic data is critical for the identification and characterization of 2',4'-Dichloropropiophenone. Key spectral features are summarized below:

-

Infrared (IR) Spectroscopy : The IR spectrum exhibits characteristic peaks corresponding to the carbonyl (C=O) stretching vibration and aromatic C-Cl stretching, confirming the presence of the ketone and chloro-substituents.[1]

-

Raman Spectroscopy : FT-Raman spectra provide complementary information for structural elucidation.[3]

Synthesis and Mechanism

The primary route for synthesizing 2',4'-Dichloropropiophenone is through the Friedel-Crafts acylation of 1,3-dichlorobenzene with propionyl chloride.[6][7] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Reaction Causality

The choice of a strong Lewis acid catalyst like AlCl₃ is crucial. It functions by coordinating with the propionyl chloride, thereby generating a highly electrophilic acylium ion. This potent electrophile is then attacked by the electron-rich π system of the 1,3-dichlorobenzene ring. The directing effects of the two chlorine atoms on the benzene ring predominantly favor substitution at the 4-position relative to one chlorine and the 6-position relative to the other, leading to the desired 2,4-dichloro substitution pattern on the propiophenone product. A longer reaction time and an excess of the Lewis acid are often employed to drive the reaction to completion, as dihalogenated benzenes are generally less reactive in Friedel-Crafts acylations.[6]

Visualizing the Synthesis Workflow

Caption: A flowchart illustrating the key stages in the synthesis of 2',4'-Dichloropropiophenone.

Experimental Protocol: Friedel-Crafts Acylation

The following is a detailed, step-by-step methodology for the synthesis of 2',4'-Dichloropropiophenone:

-

Reaction Setup : In a flask equipped with a reflux condenser and a stirrer, dissolve 1,3-dichlorobenzene and propionyl chloride in carbon disulfide.

-

Catalyst Addition : While refluxing and stirring the solution, gradually add anhydrous aluminum chloride. The evolution of hydrogen chloride gas will be observed.

-

Reaction Progression : Continue heating and stirring for an extended period (e.g., 24 hours) to ensure the reaction goes to completion.[6]

-

Quenching and Work-up : After cooling, carefully pour the reaction mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction : Separate the organic layer and extract the aqueous layer with a suitable solvent like diethyl ether.

-

Washing : Combine the organic extracts and wash successively with dilute sodium hydroxide solution and water to remove unreacted starting materials and acidic impurities.

-

Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent by rotary evaporation.

-

Purification : Purify the crude product by vacuum distillation to obtain pure 2',4'-Dichloropropiophenone.[6]

Applications in Research and Development

2',4'-Dichloropropiophenone is a valuable building block in organic synthesis, primarily serving as a precursor for more complex molecules, including pharmaceuticals and agrochemicals.

Its principal application lies in the synthesis of antifungal agents. For instance, it is a key intermediate in the preparation of certain azole antifungals. The propiophenone moiety can be readily functionalized, for example, through alpha-halogenation followed by substitution with an imidazole or triazole group, to construct the core structure of these active pharmaceutical ingredients. It is also used in the synthesis of (S)-3-chloro-1-(4-chlorophenyl)-1-propanol.[4]

Safety, Handling, and Toxicology

Adherence to strict safety protocols is paramount when handling 2',4'-Dichloropropiophenone.

Hazard Identification and GHS Classification

-

GHS Pictogram : Warning

-

Hazard Statement : H302: Harmful if swallowed.[3]

-

Precautionary Statements :

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container to an approved waste disposal plant.[3]

-

Handling and Storage

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation : Use only in a well-ventilated area. Avoid breathing dust.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.

First Aid Measures

-

If Swallowed : Rinse mouth. Call a poison control center or doctor immediately for treatment advice.

-

Skin Contact : Wash off immediately with plenty of water.

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation : Remove to fresh air.

Analytical Methodologies

The quantification and identification of 2',4'-Dichloropropiophenone and its related compounds in various matrices are typically achieved using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 2',4'-Dichloropropiophenone. The methodology involves:

-

Sample Preparation : Extraction of the analyte from the sample matrix using an appropriate solvent.

-

GC Separation : The extract is injected into a gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the capillary column.

-

MS Detection : The separated components are then introduced into a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the abundance of specific ions is used for quantification.

Visualizing the Analytical Workflow

Caption: A simplified workflow for the GC-MS analysis of 2',4'-Dichloropropiophenone.

References

-

National Institute of Standards and Technology (NIST). (n.d.). 2',4'-dichloropropiophenone. NIST WebBook. [Link]

-

PubChem. (n.d.). 2',4'-Dichloropropiophenone. National Center for Biotechnology Information. [Link]

-

Sheehan, J. T. (1946). Synthesis of 2,4-Dichloropropiophenone. Journal of the American Chemical Society, 68(7), 1287-1287. [Link]

-

ChemWhat. (n.d.). 2′,4′-DICHLOROPROPIOPHENONE. [Link]

-

Journal of the American Chemical Society. (n.d.). Synthesis of 2,4-Dichloropropiophenone. [Link]

Sources

- 1. 2',4'-dichloropropiophenone [webbook.nist.gov]

- 2. 2',4'-Dichloropropiophenone | 37885-41-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 2',4'-Dichloropropiophenone | C9H8Cl2O | CID 123467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2',4'-DICHLOROPROPIOPHENONE | 37885-41-9 [chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-(2,4-dichlorophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(2,4-dichlorophenyl)propan-1-one, a key chemical intermediate in synthetic organic chemistry and pharmaceutical development. The document elucidates its chemical identity, physicochemical properties, synthesis via Friedel-Crafts acylation, and its critical role as a precursor in the synthesis of widely used antifungal agents. Detailed experimental protocols for its synthesis and analytical characterization by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided. Furthermore, this guide outlines essential safety and handling procedures. The information presented herein is intended to equip researchers and professionals in drug development with the necessary technical knowledge to effectively utilize and handle this important compound.

Chemical Identity and Physicochemical Properties

1-(2,4-dichlorophenyl)propan-1-one, also commonly known as 2',4'-Dichloropropiophenone, is a halogenated aromatic ketone. Its chemical structure and properties are fundamental to its reactivity and applications.

-

IUPAC Name: 1-(2,4-dichlorophenyl)propan-1-one[1]

-

Synonyms: 2',4'-Dichloropropiophenone, 1-(2,4-DICHLOROPHENYL)-1-PROPANONE, 1-Propanone, 1-(2,4-dichlorophenyl)-[1]

-

CAS Number: 37885-41-9[1]

-

Molecular Formula: C₉H₈Cl₂O[1]

-

Molecular Weight: 203.06 g/mol [1]

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Appearance | White to light yellow powder or lump | TCI |

| Boiling Point | 121-123 °C at 7 mmHg | ChemWhat |

| Density | 1.287 g/cm³ | ChemWhat |

| Refractive Index | 1.551-1.553 | ChemWhat |

| Flash Point | >110 °C | ChemWhat |

| Water Solubility | Slightly soluble | ChemWhat |

Synthesis of 1-(2,4-dichlorophenyl)propan-1-one

The primary method for synthesizing 1-(2,4-dichlorophenyl)propan-1-one is the Friedel-Crafts acylation of 1,3-dichlorobenzene with propionyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).

Reaction Mechanism

The mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 1,3-dichlorobenzene. The subsequent loss of a proton restores the aromaticity of the ring, yielding the final product.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 1-(2,4-dichlorophenyl)propan-1-one

This protocol is a representative procedure for the laboratory-scale synthesis of the title compound.

Materials:

-

1,3-Dichlorobenzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon disulfide (CS₂) or Dichloromethane (DCM) (solvent)

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or Dichloromethane (for extraction)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 1,3-dichlorobenzene and the solvent (e.g., carbon disulfide).

-

Addition of Catalyst: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.

-

Addition of Acylating Agent: Add propionyl chloride to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours until the evolution of HCl gas ceases. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. If a solid is present, add a sufficient amount of extraction solvent (e.g., diethyl ether) to dissolve it. Separate the organic layer. Extract the aqueous layer with the extraction solvent (2 x).

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Applications in Drug Development

1-(2,4-dichlorophenyl)propan-1-one is a valuable building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably azole antifungal agents.

Precursor to Miconazole and Econazole

This compound is a key intermediate in the synthesis of the antifungal drugs Miconazole and Econazole.[2][3][4] The synthesis involves the halogenation of 1-(2,4-dichlorophenyl)propan-1-one to introduce a leaving group at the alpha-position, followed by reduction of the carbonyl group and subsequent reactions with imidazole and a substituted benzyl halide. A plausible synthetic route is outlined below.

Caption: Synthetic pathway to Miconazole and Econazole.

Analytical Characterization

Rigorous analytical testing is crucial to ensure the purity and identity of 1-(2,4-dichlorophenyl)propan-1-one. The following are standard methods for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 1-(2,4-dichlorophenyl)propan-1-one.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the dichlorophenyl ring, as well as a quartet for the methylene protons and a triplet for the methyl protons of the propionyl group. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 2,4-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons (with those directly attached to chlorine showing characteristic shifts), and the aliphatic carbons of the propionyl group.

Predicted ¹H and ¹³C NMR data (in CDCl₃):

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | ~7.3-7.6 | ~127-135 |

| Methylene (-CH₂-) | ~3.0 (quartet) | ~32 |

| Methyl (-CH₃) | ~1.2 (triplet) | ~8 |

| Carbonyl (C=O) | - | ~200 |

| Aromatic C-Cl | - | ~130-138 |

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of 1-(2,4-dichlorophenyl)propan-1-one and for monitoring reaction progress. A typical reversed-phase HPLC method is described below.

Protocol:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, or an isocratic mixture (e.g., 60:40 acetonitrile:water).[5] The mobile phase may be acidified with a small amount of formic acid or phosphoric acid to improve peak shape.[5]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV detection at a wavelength of approximately 254 nm.[7]

-

Column Temperature: 25-30 °C.

-

Injection Volume: 10-20 µL.

Caption: HPLC analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for both the identification and quantification of 1-(2,4-dichlorophenyl)propan-1-one, particularly for assessing volatile impurities.

Protocol:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

-

Carrier Gas: Helium.

-

Injection Mode: Split or splitless.

-

Temperature Program: An initial oven temperature of around 100 °C, ramped up to 280-300 °C.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

The mass spectrum will show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the ethyl group and the dichlorobenzoyl cation, which will confirm the structure of the compound.

Safety and Handling

1-(2,4-dichlorophenyl)propan-1-one is a chemical that must be handled with appropriate safety precautions.

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(2,4-dichlorophenyl)propan-1-one is a compound of significant interest to the chemical and pharmaceutical industries. Its synthesis via Friedel-Crafts acylation is a well-established process, and its role as a precursor to important antifungal medications underscores its value in drug development. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its safe and effective application in research and manufacturing.

References

-

SIELC Technologies. (n.d.). Separation of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Yan, T. Q., & Orihuela, C. (2007). Rapid and high throughput separation technologies - Steady state recycling and supercritical fluid chromatography for chiral resolution of pharmaceutical intermediates.

-

Organic Syntheses. (2018). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3,5-Dichlorophenyl)propan-1-one. Retrieved from [Link]

-

The Friedel-Crafts Reaction. (2014). Retrieved from [Link]

- Sujatha, K., et al. (2021). A NOVEL AND EFFICIENT METHOD TO SYNTHESIS MICONAZOLE ANALOGUE AND ITS INTERMEDIATES.

- Cuevas Yañez, E., et al. (2004). Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate. Revista de la Sociedad Química de México, 48(2), 133-136.

-

Aaron Chemicals LLC. (2024). Safety Data Sheet. Retrieved from [Link]

- Leyva, A., et al. (2021). A COMPREHENSIVE REVIEW OF METHOD DEVELOPMENT BY HPLC. World Journal of Pharmaceutical Research, 10(6), 1840-1855.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Chemical Intermediates: Understanding 1-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol (CAS 24155-42-8). Retrieved from [Link]

- Google Patents. (2010). CN101863832A - Method for producing miconazole nitrate on industrialized basis.

-

PubChem. (n.d.). Econazole. Retrieved from [Link]

-

Organic Syntheses. (2018). Hexafluoro-2-propanol-promoted Intramolecular Friedel- Crafts Acylation. Retrieved from [Link]

- Google Patents. (2015). CN104610154A - Preparation method of miconazole nitrate.

-

University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL - DISTRIBUTED PHARMACEUTICAL ANALYSIS LABORATORY (DPAL). Retrieved from [Link]

-

Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

-

Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of.... Retrieved from [Link]

-

PubChem. (n.d.). 2',4'-Dichloropropiophenone. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(4-Chlorophenyl)propan-1,2-dione. Retrieved from [Link]

- Google Patents. (2015). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.

- Google Patents. (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.

-

ResearchGate. (n.d.). Synthesis of 1-(2,4-dichlorophenyl)-2-chloroethanol by reduction method with sodium borohydride. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

- Google Patents. (n.d.). CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

-

Pharmaffiliates. (n.d.). CAS No : 24155-42-8 | Product Name : Econazole Related Compound A (1-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl)ethanol) (1231830). Retrieved from [Link]

-

ResearchGate. (n.d.). GC-MS spectrum of control 2,4-dichlorophenol. Retrieved from [Link]

-

Journal of Food and Drug Analysis. (2015). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Retrieved from [Link]

Sources

- 1. 2',4'-Dichloropropiophenone | C9H8Cl2O | CID 123467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Econazole | C18H15Cl3N2O | CID 3198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Separation of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. 1-(3,5-Dichlorophenyl)propan-1-one | C9H8Cl2O | CID 44542959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. aaronchem.com [aaronchem.com]

A Comprehensive Technical Guide to the Synthesis of 2',4'-Dichloropropiophenone via Friedel-Crafts Acylation

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 2',4'-dichloropropiophenone, a key intermediate in the pharmaceutical and fine chemical industries.[1] The focus of this whitepaper is the Friedel-Crafts acylation of 1,3-dichlorobenzene with propanoyl chloride, a classic yet nuanced electrophilic aromatic substitution. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and discuss critical parameters influencing yield and purity. Authored for researchers, scientists, and drug development professionals, this guide synthesizes theoretical principles with practical insights to ensure a robust and reproducible synthetic strategy.

Introduction: The Significance of 2',4'-Dichloropropiophenone

Aromatic ketones are a cornerstone of modern organic synthesis, serving as versatile precursors for a wide array of more complex molecules.[2] Among these, 2',4'-dichloropropiophenone (Figure 1) holds particular importance as a building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Its halogenated phenyl ring and reactive keto-ethyl side chain offer multiple points for further chemical modification.

The Friedel-Crafts acylation, a reaction class discovered by Charles Friedel and James Crafts in 1877, remains a primary and efficient method for the preparation of such aromatic ketones.[3][4] This guide will specifically address the acylation of 1,3-dichlorobenzene, a deactivated aromatic system, which presents unique challenges and considerations for achieving high-yield and selective synthesis.

Mechanistic Insights: The Friedel-Crafts Acylation Pathway

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps, illustrated in the diagram below, involve the generation of a potent electrophile, its subsequent attack on the aromatic ring, and the eventual restoration of aromaticity.

Generation of the Acylium Ion

The reaction is initiated by the activation of the acylating agent, propanoyl chloride, by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[5][6] The aluminum chloride coordinates to the chlorine atom of the propanoyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a highly reactive and resonance-stabilized acylium ion.[3][7] The stability of this acylium ion is a key reason why, unlike in Friedel-Crafts alkylation, carbocation rearrangements are not observed.[7]

Electrophilic Attack and Sigma Complex Formation

The electron-rich π-system of the 1,3-dichlorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The chlorine substituents on the benzene ring are deactivating due to their inductive electron-withdrawing effect, which makes the reaction slower than the acylation of benzene itself.[2]

Regioselectivity

The directing effects of the two chlorine atoms on the 1,3-dichlorobenzene ring are crucial in determining the position of acylation. Both chlorine atoms are ortho-, para-directing groups.[2] In the case of 1,3-dichlorobenzene, the incoming acyl group will preferentially add to the C4 position, which is para to one chlorine and ortho to the other, leading to the formation of 2',4'-dichloropropiophenone. This is the thermodynamically favored product due to a combination of electronic and steric factors.[8][9]

Deprotonation and Catalyst Regeneration

In the final step, a weak base, typically the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon bearing the newly added acyl group.[3][10] This restores the aromaticity of the ring and regenerates the aluminum chloride catalyst. However, it's important to note that the ketone product can form a stable complex with the Lewis acid, often necessitating the use of stoichiometric or even excess amounts of the catalyst.[4]

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the laboratory-scale synthesis of 2',4'-dichloropropiophenone and emphasizes safety and procedural rigor.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 1,3-Dichlorobenzene | 147.00 | 40 g (0.27 mol) | 0.27 | 99% |

| Propanoyl chloride | 92.52 | 48 g (0.52 mol) | 0.52 | 98% |

| Anhydrous Aluminum Chloride | 133.34 | 160 g (1.20 mol) | 1.20 | 99.99% |

| Carbon Disulfide (CS₂) | 76.13 | 300 mL | - | Anhydrous |

| Crushed Ice | - | ~200 g | - | - |

| Concentrated HCl | 36.46 | 50 mL | - | 37% |

| Dichloromethane (CH₂Cl₂) | 84.93 | 2 x 100 mL | - | Reagent Grade |

| Saturated Sodium Bicarbonate | 84.01 | 100 mL | - | - |

| Brine | - | 100 mL | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | ~20 g | - | - |

Equipment

-

1000 mL three-necked round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Mechanical stirrer

-

Dropping funnel

-

Heating mantle

-

Ice bath

-

Separatory funnel (1000 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Setup and Procedure

Safety First: This reaction is exothermic and generates HCl gas. It must be performed in a well-ventilated fume hood.[11] Anhydrous aluminum chloride is corrosive and reacts violently with water; handle with care.[12][13] Propanoyl chloride is also corrosive and a lachrymator.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Caption: Experimental Workflow for Synthesis.

-

Reaction Setup: Assemble a dry 1000 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.[14]

-

Charging Reactants: In the flask, combine 40 g (0.27 mol) of 1,3-dichlorobenzene and 48 g (0.52 mol) of propanoyl chloride in 300 mL of anhydrous carbon disulfide.[15]

-

Catalyst Addition: While stirring vigorously, slowly add 160 g (1.20 mol) of anhydrous aluminum chloride in small portions over a period of 30 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.[12]

-

Reaction: After the addition is complete, heat the mixture to reflux (approximately 46°C) and maintain it for 24 hours.[15] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up - Quenching: After 24 hours, cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid in a large beaker with stirring.[12][13] This will decompose the aluminum chloride complex.[13][16]

-

Extraction: Transfer the mixture to a 1000 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of dichloromethane.[12][16]

-

Washing: Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 100 mL of brine.[12][13]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[12][13]

Purification and Characterization

The crude product is a yellowish oil. Purification is achieved by vacuum distillation.

-

Purification: The main fraction is collected at 118-120°C at 5 mm Hg.[15]

-

Characterization: The identity and purity of the final product, 2',4'-dichloropropiophenone, can be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the proton environment.

-

¹³C NMR: To confirm the carbon skeleton.

-

IR Spectroscopy: To identify the characteristic carbonyl stretch of the ketone. The NIST WebBook provides reference IR spectral data for 2',4'-dichloropropiophenone.[17]

-

GC-MS: To determine the purity and confirm the molecular weight (203.07 g/mol ).[1][18]

-

Discussion: Critical Parameters and Optimization

The success of the Friedel-Crafts acylation of 1,3-dichlorobenzene hinges on several critical factors:

-

Anhydrous Conditions: The Lewis acid catalyst, aluminum chloride, is extremely sensitive to moisture.[5][13] Any water present will hydrolyze the AlCl₃, rendering it inactive and significantly reducing the reaction yield.[8][19] All glassware must be thoroughly dried, and anhydrous solvents and reagents should be used.

-

Catalyst Stoichiometry: As the ketone product forms a complex with AlCl₃, a stoichiometric amount or even an excess of the catalyst is required to drive the reaction to completion.[4]

-

Reaction Time and Temperature: The deactivating nature of the chlorine substituents necessitates a longer reaction time and elevated temperatures compared to the acylation of more activated aromatic rings.[15]

-

Solvent Choice: Carbon disulfide is a traditional solvent for this reaction. Dichloromethane is another common and less flammable alternative.[12] Nitrobenzene can also be used, particularly for deactivated systems, but its high boiling point and toxicity are drawbacks.[9]

-

Alternative Catalysts: While AlCl₃ is the most common catalyst, other Lewis acids such as FeCl₃ can also be employed.[3][20] For greener and more sustainable approaches, solid acid catalysts like zeolites are being explored to facilitate easier separation and reusability.[8][21][22][23]

Conclusion

The Friedel-Crafts acylation of 1,3-dichlorobenzene with propanoyl chloride provides a reliable and scalable route to 2',4'-dichloropropiophenone. By understanding the underlying mechanism and carefully controlling the critical experimental parameters, researchers can consistently achieve high yields of this valuable synthetic intermediate. The protocol and insights provided in this guide serve as a robust foundation for the successful execution of this important transformation in a research and development setting.

References

-

What is the role of anhydrous aluminum chloride in a friedel craft reaction? - Quora. (2017-12-05). Retrieved from [Link]

-

What is the role of AlCl3 in the Friedal Craft acylation reaction? - Quora. (2018-03-29). Retrieved from [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018-05-17). Retrieved from [Link]

-

16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024-10-04). Retrieved from [Link]

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

-

Friedel–Crafts reaction - Wikipedia. Retrieved from [Link]

-

2',4'-dichloropropiophenone - NIST WebBook. Retrieved from [Link]

-

(PDF) Cleaner Routes for Friedel-Crafts Acylation - ResearchGate. Retrieved from [Link]

-

Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. (2020-10-20). Retrieved from [Link]

-

A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure | Journal of Chemical Education - ACS Publications. Retrieved from [Link]

-

Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions - ACS Publications. Retrieved from [Link]

-

Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Retrieved from [Link]

-

Friedel-Krafts acylation, benzene and propanoyl chloride - YouTube. (2013-09-11). Retrieved from [Link]

-

(PDF) SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION - ResearchGate. Retrieved from [Link]

-

Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction - Alex Andonian. Retrieved from [Link]

-

2',4'-dichloropropiophenone (C9H8Cl2O) - PubChemLite. Retrieved from [Link]

-

Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]

-

Friedel-Crafts acylation (video) - Khan Academy. Retrieved from [Link]

-

2',4'-Dichloropropiophenone | C9H8Cl2O | CID 123467 - PubChem. Retrieved from [Link]

-

friedel-crafts acylation of benzene. Retrieved from [Link]

-

The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C - RSC Publishing. Retrieved from [Link]

-

Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences - Scribd. Retrieved from [Link]

-

Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2 | ACS Omega. (2022-08-31). Retrieved from [Link]

- Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid - Google Patents.

-

2,4-D - NIST WebBook. Retrieved from [Link]

-

Synthesis of 2,4-Dichloropropiophenone. Retrieved from [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018-12-03). Retrieved from [Link]

- EP0111863A1 - Process for the production of beta,4-dichloro-propiophenone - Google Patents.

Sources

- 1. 2',4'-DICHLOROPROPIOPHENONE | 37885-41-9 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 12. websites.umich.edu [websites.umich.edu]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. m.youtube.com [m.youtube.com]

- 17. 2',4'-dichloropropiophenone [webbook.nist.gov]

- 18. 2',4'-Dichloropropiophenone | C9H8Cl2O | CID 123467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

Spectroscopic Profile of 2',4'-Dichloropropiophenone: A Comprehensive Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 2',4'-dichloropropiophenone, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural characteristics of the molecule through Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section offers a detailed interpretation of the spectral data, underpinned by established principles and supported by authoritative references.

Introduction

2',4'-Dichloropropiophenone (C₉H₈Cl₂O, Molar Mass: 203.07 g/mol ) is a halogenated aromatic ketone with significant applications in organic synthesis.[1] Its structure, featuring a propiophenone backbone substituted with two chlorine atoms on the phenyl ring at positions 2' and 4', gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior in various reactions. This guide serves as a detailed reference for the complete spectroscopic characterization of this compound.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering of 2',4'-Dichloropropiophenone.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the electronic environment of the hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 2',4'-dichloropropiophenone in a suitable solvent like deuterated chloroform (CDCl₃) is detailed below.

Predicted ¹H NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.3 | Multiplet | 3H | Aromatic Protons (H-3', H-5', H-6') |

| 2.98 | Quartet | 2H | Methylene Protons (-CH₂-) |

| 1.22 | Triplet | 3H | Methyl Protons (-CH₃) |

Note: These are predicted values and may vary slightly from experimental results.

Interpretation of the ¹H NMR Spectrum

The aromatic region of the spectrum is expected to show a complex multiplet between approximately δ 7.3 and 7.5 ppm, integrating to three protons. This complexity arises from the spin-spin coupling between the three adjacent aromatic protons (H-3', H-5', and H-6'). The electron-withdrawing effects of the two chlorine atoms and the carbonyl group deshield these protons, causing them to resonate downfield.

The methylene protons (-CH₂-) of the ethyl group are predicted to appear as a quartet around δ 2.98 ppm. The quartet splitting pattern is a result of coupling with the three neighboring methyl protons (n+1 rule, where n=3). These protons are deshielded by the adjacent carbonyl group.

The methyl protons (-CH₃) of the ethyl group are expected to resonate as a triplet at approximately δ 1.22 ppm. The triplet multiplicity is due to coupling with the two adjacent methylene protons (n+1 rule, where n=2). Being further from the electron-withdrawing groups, these protons are the most shielded and therefore appear at the most upfield position.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 2',4'-dichloropropiophenone in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of 2',4'-dichloropropiophenone is presented below.

Predicted ¹³C NMR Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~200 | Carbonyl Carbon (C=O) |

| ~138 | Aromatic Carbon (C-1') |

| ~135 | Aromatic Carbon (C-2') |

| ~132 | Aromatic Carbon (C-4') |

| ~130 | Aromatic Carbon (C-6') |

| ~129 | Aromatic Carbon (C-5') |

| ~127 | Aromatic Carbon (C-3') |

| ~35 | Methylene Carbon (-CH₂-) |

| ~8 | Methyl Carbon (-CH₃) |

Note: These are predicted values and may vary slightly from experimental results.

Interpretation of the ¹³C NMR Spectrum

The carbonyl carbon is the most deshielded carbon in the molecule and is expected to appear at a chemical shift of approximately δ 200 ppm.

The aromatic region will show six distinct signals, as the chlorine substituents and the propiophenone group make all the aromatic carbons chemically non-equivalent. The carbons directly attached to the chlorine atoms (C-2' and C-4') and the carbon attached to the carbonyl group (C-1') are expected to be the most deshielded among the aromatic carbons.

The methylene carbon (-CH₂-) of the ethyl group is predicted to resonate around δ 35 ppm, deshielded by the adjacent carbonyl group. The methyl carbon (-CH₃) is the most shielded carbon and is expected to appear at a chemical shift of approximately δ 8 ppm.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of 2',4'-dichloropropiophenone in 0.6-0.7 mL of CDCl₃.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Mode: Proton-decoupled

-

Number of scans: 512-1024 (or more, depending on concentration)

-

Relaxation delay: 2-5 seconds

-

Pulse width: 90°

-

Spectral width: 0 to 220 ppm

-

-

Processing: Apply a Fourier transform, phase and baseline correction, and reference the spectrum to the solvent peak (CDCl₃ at δ 77.16 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2',4'-dichloropropiophenone exhibits characteristic absorption bands corresponding to its structural features.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2980-2850 | Medium-Weak | Aliphatic C-H Stretch |

| ~1685 | Strong | C=O Stretch (Aryl Ketone) |

| ~1600-1450 | Medium-Weak | Aromatic C=C Stretch |

| ~1100-1000 | Strong | C-Cl Stretch |

| ~850-800 | Strong | C-H Out-of-plane Bending (Aromatic) |

Data sourced from NIST and PubChem.[1][2]

Interpretation of the IR Spectrum

The most prominent feature in the IR spectrum of 2',4'-dichloropropiophenone is the strong absorption band around 1685 cm⁻¹. This is characteristic of the C=O stretching vibration of an aryl ketone. The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to a saturated ketone.

The aromatic C-H stretching vibrations are observed as weaker bands in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations from the ethyl group appear just below 3000 cm⁻¹.

The medium to weak absorptions in the 1600-1450 cm⁻¹ range are due to the C=C stretching vibrations within the aromatic ring. The strong band in the 1100-1000 cm⁻¹ region is indicative of the C-Cl stretching vibrations. Finally, the strong absorption in the 850-800 cm⁻¹ region is characteristic of the out-of-plane C-H bending of the substituted aromatic ring.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the neat liquid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

-

Processing: Collect the spectrum and perform a background subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.

Predicted Mass Spectrum Data

| m/z | Possible Fragment |

| 202/204/206 | [M]⁺ (Molecular Ion) |

| 173/175 | [M - C₂H₅]⁺ |

| 145/147 | [M - C₂H₅ - CO]⁺ |

| 111 | [C₆H₃Cl]⁺ |

| 75 | [C₆H₃]⁺ |

Note: The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments.

Interpretation of the Mass Spectrum

The molecular ion peak ([M]⁺) for 2',4'-dichloropropiophenone is expected at m/z 202. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), this peak will be accompanied by [M+2]⁺ and [M+4]⁺ peaks at m/z 204 and 206, respectively, with a characteristic intensity ratio.

A common fragmentation pathway for propiophenones is the alpha-cleavage, resulting in the loss of the ethyl group. This would lead to the formation of a dichlorobenzoyl cation at m/z 173 and its isotope peak at m/z 175. This is often the base peak in the spectrum.

Subsequent loss of a neutral carbon monoxide molecule from the dichlorobenzoyl cation would result in a dichlorophenyl cation at m/z 145 and its isotopic peak at m/z 147. Further fragmentation could involve the loss of chlorine atoms.

Caption: Proposed mass spectrometry fragmentation pathway for 2',4'-Dichloropropiophenone.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

-

Acquisition Parameters (EI):

-

Ionization energy: 70 eV

-

Source temperature: 200-250 °C

-

Mass range: m/z 40-300

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions and their isotopic patterns.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of 2',4'-dichloropropiophenone. The predicted ¹H and ¹³C NMR data, in conjunction with the experimental IR and predicted MS fragmentation patterns, offer a detailed structural elucidation of the molecule. The provided experimental protocols serve as a practical reference for researchers in acquiring high-quality spectroscopic data for this and related compounds.

References

-

PubChem. 2',4'-Dichloropropiophenone. National Center for Biotechnology Information. [Link]

-

NIST. 2',4'-dichloropropiophenone. National Institute of Standards and Technology. [Link]

-

SpectraBase. 2',4'-Dichloropropiophenone. Wiley Science Solutions. [Link]

-

SpectraBase. 3',4'-Dichloropropiophenone. Wiley Science Solutions. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

CASPRE. 13C NMR Predictor. The Metabolomics Innovation Centre. [Link]

-

PROSPRE. 1H NMR Predictor. The Metabolomics Innovation Centre. [Link]

Sources

A Comprehensive Technical Guide to Melting and Boiling Points in Pharmaceutical Development

Introduction

In the landscape of pharmaceutical development, the physical properties of an active pharmaceutical ingredient (API) and its associated excipients are foundational pillars upon which the safety, efficacy, and stability of a drug product are built. Among the most critical of these are the melting point and boiling point. Far from being simple physical constants, these thermal transition points provide a wealth of information, guiding decisions from early-stage drug discovery through to final formulation and manufacturing.[1][2]

This guide offers an in-depth exploration of the theoretical underpinnings, experimental methodologies, and practical applications of melting and boiling point determination. It is designed for researchers, scientists, and drug development professionals who require not just the data, but a profound understanding of what that data signifies for a molecule's behavior and performance.

Part 1: Theoretical Foundations of Phase Transitions

A substance's melting or boiling point is the temperature at which it undergoes a phase transition—solid to liquid or liquid to gas, respectively. These transitions are governed by the principles of thermodynamics and the intricate balance of intermolecular forces that dictate the structure and energy of the material.

Thermodynamic Principles

At a given pressure, a phase transition represents a state of equilibrium where the Gibbs free energy (G) of the two phases is equal.[3] The change in Gibbs free energy (ΔG) is a function of both enthalpy (ΔH, the heat absorbed or released) and entropy (ΔS, the change in disorder) at a specific temperature (T), as described by the equation:

ΔG = ΔH - TΔS

For a phase transition to occur spontaneously at a constant temperature and pressure, the Gibbs free energy of the system must decrease.[4][5] At the melting or boiling point, the system is at equilibrium (ΔG = 0), meaning the enthalpic and entropic contributions are perfectly balanced. The first derivative of the free energy is discontinuous across such a phase transition, classifying it as a first-order transition.[6][7]

The Central Role of Intermolecular Forces

The energy required to overcome the forces holding molecules together in a crystal lattice (for melting) or in a liquid state (for boiling) is directly reflected in the melting and boiling points.[8][9][10][11][12] Stronger intermolecular forces necessitate more energy to disrupt, resulting in higher transition temperatures.[8][9][10][11][12] The primary forces at play include:

-

London Dispersion Forces: Temporary attractive forces arising from fluctuating electron clouds, present in all molecules. Their strength increases with molecular size and surface area.[8][9]

-

Dipole-Dipole Interactions: Occur between polar molecules that have permanent dipoles.

-

Hydrogen Bonding: A particularly strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F).

-

Ionic Interactions: Strong electrostatic attractions between charged ions in a crystal lattice.

Understanding the type and magnitude of these forces within a drug molecule is predictive of its thermal behavior.

Part 2: Experimental Determination of Melting Point

The melting point is one of the most fundamental and informative characteristics of a solid crystalline substance. It serves as a primary indicator of identity and purity.

Overview of Techniques

Two primary methods are employed for melting point determination in a pharmaceutical setting: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

1. Capillary Melting Point Apparatus

This classic technique involves heating a small amount of finely powdered sample packed into a capillary tube while visually observing the melting process.[13][14][15][16][17] The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[13][17][18] A sharp melting range (typically < 1°C) is indicative of a pure substance, whereas a broad melting range often suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform heating.[13][14][17]

-

Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to pack the powder into a column of 2-3 mm height.[15][17] Overfilling can lead to an artificially broad melting range.[14][17]

-

Heating: Place the capillary tube in the heating block of the apparatus.[14][16]

-

Rapid Ramp (Scouting): If the expected melting point is unknown, heat the sample rapidly (e.g., 10-20°C/min) to get an approximate value.[14][15]

-

Slow Ramp (Accurate Determination): For an accurate measurement, repeat the process with a fresh sample. Heat rapidly to about 15-20°C below the approximate melting point, then reduce the heating rate to 1-2°C/min.[13][14][15] This slow rate ensures thermal equilibrium between the sample, thermometer, and heating block.[15]

-

Observation & Recording: Record the temperature at the onset of melting (first liquid drop) and at the completion of melting (clear liquid).[13][17][18] Report this as the melting range.

2. Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides far more information than a simple melting point. It measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[19][20][21][22] This allows for the precise determination of melting points, as well as the quantification of the energy absorbed during melting (enthalpy of fusion) and the detection of other thermal events like glass transitions, crystallization, and polymorphic transformations.[19][20][21][22][23][24][25]

The causality behind choosing DSC lies in its ability to deliver quantitative thermodynamic data. The enthalpy of fusion, for instance, is a direct measure of the energy required to break the crystal lattice and is invaluable for understanding solubility and stability. DSC is the preferred method in modern pharmaceutical development for its accuracy, sensitivity, and the richness of the data it provides.[19][20][21][22]

Experimental Protocol: Melting Point Determination by DSC

-

System Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This step is critical for ensuring data trustworthiness and accuracy.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean DSC pan (e.g., aluminum). Crimp a lid onto the pan to encapsulate the sample. For volatile substances, hermetically sealed pans are used to prevent mass loss during the experiment.

-

Instrument Setup: Place the prepared sample pan in the sample cell and an empty, sealed reference pan in the reference cell.

-

Thermal Program:

-

Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature well above the melting point. Standard methods like ASTM D3418 or ISO 11357 provide specific guidelines.[24][25][26]

-

The choice of heating rate is a balance: faster rates improve signal-to-noise but can reduce resolution, while slower rates provide better resolution of complex transitions but result in weaker signals. A 10°C/min rate is a common and robust starting point.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C). The melting event will appear as an endothermic peak.

-

Melting Point (T_m): The melting point is typically reported as the extrapolated onset temperature of the peak, which represents the temperature at which the first traces of melting are detected under ideal equilibrium conditions. The peak maximum is also often reported.

-

Enthalpy of Fusion (ΔH_f): Integrate the area under the melting peak to determine the enthalpy of fusion in Joules per gram (J/g). This value is a quantitative measure of the material's crystallinity.

-

Caption: Standard workflow for melting point determination by DSC.

Addressing Complexities: Polymorphism and Purity

A single compound can exist in multiple crystalline forms, known as polymorphs.[21] Each polymorph has a unique crystal lattice and, consequently, a different melting point and solubility. DSC is an essential tool for identifying and characterizing these forms, as different polymorphs will exhibit distinct melting endotherms.[21][22][23] The presence of multiple melting peaks or complex thermal events can indicate a polymorphic substance or the presence of impurities.

Part 3: Experimental Determination of Boiling Point

For many non-volatile APIs, the boiling point is a theoretical value, as the compound will thermally decompose before it boils at atmospheric pressure. However, for volatile compounds, solvents, or intermediates used in synthesis, the boiling point is a critical parameter.

1. Siwoloboff Method

For small liquid samples, the Siwoloboff method is a common micro-technique.[27][28][29] It involves heating a small sample in a fusion tube along with an inverted, sealed capillary. As the liquid is heated, air trapped in the capillary expands. Once the liquid's vapor pressure equals the atmospheric pressure (i.e., it boils), a continuous stream of bubbles emerges from the capillary.[28] The boiling point is precisely the temperature at which, upon cooling, the bubbling stops and the liquid is drawn back into the capillary.[27]

Experimental Protocol: Siwoloboff Method

-

Setup: Place a small amount (0.25-0.5 mL) of the liquid into a fusion tube.[28] Insert a sealed capillary tube, open end down, into the liquid.

-

Assembly: Attach the fusion tube to a thermometer and immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil).[27]

-

Heating: Heat the bath gently. Observe the inverted capillary.

-

Observation: Note the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tip.[28]

-

Cooling & Determination: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling ceases and the liquid is drawn into the capillary is the boiling point.[27]

2. Thermogravimetric Analysis (TGA)

While not a direct measure of boiling point, Thermogravimetric Analysis (TGA) is an indispensable tool for assessing the thermal stability of a compound. TGA measures the change in mass of a sample as a function of temperature. A sharp mass loss at a specific temperature can indicate boiling or sublimation, while a gradual mass loss over a range of temperatures often points to decomposition. For drug development, understanding the onset temperature of thermal degradation is often more critical than knowing a theoretical boiling point.

Part 4: The Impact of Melting and Boiling Points on Drug Development

The determination of melting and boiling points is a cornerstone of preformulation studies, which characterize the physicochemical properties of a drug substance to support formulation development.[1][2][30][31][32]

Melting Point, Lattice Energy, and Solubility

A high melting point is often correlated with high crystal lattice energy—the energy required to separate the ions or molecules in a crystal.[33] This strong intermolecular attraction in the solid state must be overcome for the substance to dissolve.[34] Therefore, a high melting point can be an early indicator of poor aqueous solubility, a major challenge in drug development.[33][35][36] The relationship can be summarized in the following diagram:

Caption: Relationship between intermolecular forces and solubility.

Application in Formulation and Manufacturing

-

Purity Assessment: A narrow melting range is a key quality control parameter for both the API and excipients.[21][37]

-

Polymorph Screening: Identifying the most stable polymorph is crucial, as different forms can have different solubilities and bioavailabilities.

-

Excipient Compatibility: DSC can be used to study potential interactions between the drug and excipients by observing shifts in melting points or the appearance of new thermal events.[21][23][38]

-

Process Development: Knowledge of thermal properties is essential for processes like hot-melt extrusion, where polymers are selected based on their melting or glass transition temperatures.[39]

Data Presentation: Melting Points of Common Pharmaceutical Excipients

The selection of appropriate excipients is critical for a successful formulation. The melting point is a key characteristic that influences manufacturing processes and final product stability.

| Excipient | Melting Point (°C) | Typical Use |

| Mannitol | 166 - 168 | Diluent, tonicity agent |

| Lactose Monohydrate | 201 - 202 | Diluent, binder |

| Microcrystalline Cellulose | ~260-270 (decomposes) | Diluent, binder, disintegrant |

| Stearic Acid | 69 - 72 | Lubricant |

| Polyethylene Glycol (PEG) 1500 | 44 - 48 | Plasticizer, solvent |

| Poloxamer 188 | 52 - 57 | Solubilizer, emulsifier |

Note: Values are approximate and can vary based on grade and purity.

Conclusion

The melting and boiling points are far more than mere physical constants; they are critical indicators of a molecule's identity, purity, stability, and intermolecular behavior. A thorough and expert application of analytical techniques like DSC and TGA provides the foundational data necessary to navigate the complexities of drug development. By understanding the causality behind these thermal events, scientists can make informed decisions that de-risk the development process, optimize formulation design, and ultimately lead to the creation of safe, stable, and effective pharmaceutical products.

References

-

Siwoloboff method . (n.d.). In Wikipedia. Retrieved from [Link]

-

Lattice Energy . (n.d.). Purdue University. Retrieved from [Link]

-

Why Intermolecular Forces Affect Physical Properties . (2025, December 8). RevisionDojo. Retrieved from [Link]

-

Effects of Intermolecular Forces . (n.d.). Saskoer.ca. Retrieved from [Link]

-

How does solubility depend on lattice and hydration energy? (2017, February 26). Quora. Retrieved from [Link]

-

Importance of Preformulation Studies In Drug Development . (n.d.). UPM Pharmaceuticals. Retrieved from [Link]

-

Intermolecular Forces | Overview, Types & Boiling Point . (n.d.). Study.com. Retrieved from [Link]

-

Preformulation Studies: Key Physical Characteristics . (n.d.). Scribd. Retrieved from [Link]

-

Determination of Boiling Point Using Siwoloboff's Method . (2025, May 29). Filo. Retrieved from [Link]

-

Melting Point Apparatus Guidelines . (2010, May 3). University of Houston. Retrieved from [Link]

-

Mel-Temp Melting Point Apparatus . (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Effects of Intermolecular Forces . (n.d.). ChemTalk. Retrieved from [Link]

-

Use of Gibbs Free Energy: Phase Transitions . (n.d.). University of Cambridge. Retrieved from [Link]

-

Intermolecular Forces and Relative Boiling Points (bp) . (2022, August 16). Chemistry LibreTexts. Retrieved from [Link]

-

Lattice Energies and Solubility . (2023, May 3). Chemistry LibreTexts. Retrieved from [Link]

-

Applications of Differential Scanning Calorimetry (DSC) Analysis . (2025, October 3). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Preformulation Studies: Physical Properties and Chemical Properties . (n.d.). KDPublications. Retrieved from [Link]

-

<921> Water Determination . (2011, December 2). The United States Pharmacopeial Convention. Retrieved from [Link]

-

Lattice Energy and Solubility . (2025, August 4). Chemistry LibreTexts. Retrieved from [Link]

-

Physical Properties of Pre-formulation.pptx . (n.d.). Slideshare. Retrieved from [Link]

-

EU A.2: Boiling temperature . (n.d.). ibacon GmbH. Retrieved from [Link]

-

Differential Scanning Calorimetry of Pharmaceuticals . (n.d.). News-Medical.Net. Retrieved from [Link]

-

Understanding the Principles and Applications of Differential Scanning Calorimetry . (n.d.). BCL. Retrieved from [Link]

-

Pre-Formulation Studies and Analytical Techniques . (n.d.). Pharma Focus Europe. Retrieved from [Link]

-

Differential Scanning Calorimetry (DSC Analysis): Key Applications . (2024, December 9). QbD Group. Retrieved from [Link]

-

Measuring the Melting Point . (2023, May 8). Westlab Canada. Retrieved from [Link]

-

Gibbs Energies and Phase Diagrams . (2022, October 19). Chemistry LibreTexts. Retrieved from [Link]

-

Lattice Energy and Solubility . (2021, August 22). Chemistry LibreTexts. Retrieved from [Link]

-

Gibbs Energies and Phase Diagrams . (2020, August 31). Chemistry LibreTexts. Retrieved from [Link]

-

Use of DSC in Pharmaceuticals Drug Characterisation . (2020, August 11). Veeprho. Retrieved from [Link]

-

Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale . (2018, July 3). Journal of Chemical Education. Retrieved from [Link]

-

Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale . (n.d.). ResearchGate. Retrieved from [Link]

-

Melting Point Determination Procedure . (2025, August 20). Chemistry LibreTexts. Retrieved from [Link]

-

<921> Water Determination . (n.d.). USP-NF. Retrieved from [Link]

-

ISO 11357 - DSC Analysis . (n.d.). APM Testing. Retrieved from [Link]

-

Melting Point Database (A-J) . (n.d.). Pharma Digests. Retrieved from [Link]

-

<921> Water Determination . (2025, July 25). USP-NF. Retrieved from [Link]

-

<921> WATER DETERMINATION . (n.d.). uspbpep.com. Retrieved from [Link]

-

Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 . (n.d.). Intertek. Retrieved from [Link]

-

Gibbs free energy . (n.d.). In Wikipedia. Retrieved from [Link]

-

Differential Scanning Calorimetry (DSC) Testing of Materials . (n.d.). Applus+ DatapointLabs. Retrieved from [Link]

-

How to define minimum sample weight to be taken during water content analysis? (2021, January 4). PharmaBest. Retrieved from [Link]

-

Phase Transitions . (2020, December 5). Physical Chemistry [YouTube Channel]. Retrieved from [Link]

-

What are standard DSC methods for Melting temperature of polymers? (2017, July 31). ResearchGate. Retrieved from [Link]

-

Melting transition temperatures and changes as a function of excipient presence . (n.d.). ResearchGate. Retrieved from [Link]

-

Differential Scanning Calorimetry (DSC) Testing . (n.d.). Westmoreland Mechanical Testing & Research. Retrieved from [Link]

-

Pharmaceutical Excipients for Hot-Melt Extrusion . (n.d.). PharmTech. Retrieved from [Link]

- Low-melting moldable pharmaceutical excipient and dosage forms prepared therewith. (n.d.). Google Patents.

-

Determination of Melting Points According to Pharmacopeia . (n.d.). thinkSRS.com. Retrieved from [Link]

Sources

- 1. upm-inc.com [upm-inc.com]

- 2. pharmafocuseurope.com [pharmafocuseurope.com]

- 3. 2.10 Use of Gibbs Free Energy: Phase Transitions [theory.physics.manchester.ac.uk]

- 4. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. revisiondojo.com [revisiondojo.com]

- 9. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 10. Intermolecular Forces | Overview, Types & Boiling Point - Lesson | Study.com [study.com]

- 11. Influence of Intermolecular Forces | ChemTalk . [chemistrytalk.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jk-sci.com [jk-sci.com]

- 14. nsmn1.uh.edu [nsmn1.uh.edu]

- 15. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 16. westlab.com [westlab.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. thinksrs.com [thinksrs.com]

- 19. news-medical.net [news-medical.net]

- 20. Differential Scanning Calorimetry Principle & Applications [bcluae.com]

- 21. quercus.be [quercus.be]

- 22. veeprho.com [veeprho.com]

- 23. resolvemass.ca [resolvemass.ca]

- 24. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 25. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 26. researchgate.net [researchgate.net]

- 27. Siwoloboff method - Wikipedia [en.wikipedia.org]